2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound characterized by its unique structural features and potential biological activities. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological properties. The compound is synthesized through multi-step processes that involve the formation of pyrimidine and thiadiazole moieties.
Source: The compound's data can be found in various chemical databases, including PubChem and BenchChem, which provide detailed information on its structure and properties .
Classification: It is classified under heterocyclic compounds due to the presence of nitrogen and sulfur in its ring structures. This classification is significant as it relates to the compound's reactivity and biological activity.
The synthesis of 2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves several key steps:
The molecular structure of 2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can be represented by its IUPAC name and molecular formula:
| Property | Value |
|---|---|
| IUPAC Name | 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]sulfanyl}-N~1~-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide |
| Molecular Formula | C19H22N6O2S2 |
| InChI | InChI=1S/C19H22N6O2S2/c1-3-4-8-17-23-24-18(29-17)21-16(27)11-28-19-22-15(26)10-14(20)25(19)13-7-5-6-12(2)9-13/h5-7,9-10H,3-4,8,11,20H2,1-2H3,(H,21,24,27) |
This structure highlights the presence of multiple functional groups that contribute to its chemical behavior and biological activity .
The compound can undergo various chemical reactions due to its functional groups:
These reactions are essential for understanding the reactivity profile of the compound in synthetic applications.
The mechanism of action for 2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves interactions with specific molecular targets within biological systems:
This dual action enhances its potential therapeutic applications.
The physical and chemical properties of 2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE include:
| Property | Value |
|---|---|
| Molecular Weight | 402.56 g/mol |
| Solubility | Soluble in organic solvents; slightly soluble in water |
| Melting Point | Not specified; requires experimental determination |
| Stability | Stable under normal conditions but sensitive to extreme pH |
These properties are crucial for understanding how the compound behaves under various conditions .
The potential applications of 2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE include:
CAS No.: 31373-65-6
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7